2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Description

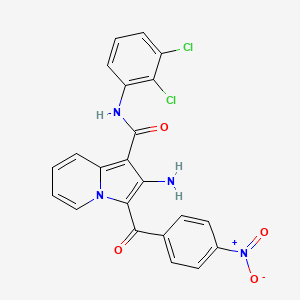

2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine-based carboxamide derivative. Its structure features:

- An indolizine core substituted with an amino group at position 2.

- A 2,3-dichlorophenyl group attached to the carboxamide moiety.

- A 4-nitrobenzoyl substituent at position 3.

Properties

IUPAC Name |

2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N4O4/c23-14-4-3-5-15(18(14)24)26-22(30)17-16-6-1-2-11-27(16)20(19(17)25)21(29)12-7-9-13(10-8-12)28(31)32/h1-11H,25H2,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEPDMQIPOCAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the amino group: This step may involve nucleophilic substitution reactions.

Attachment of the dichlorophenyl and nitrobenzoyl groups: These steps often involve acylation and nitration reactions under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the indolizine core.

Reduction: Reduction of the nitro group to an amino group is a common transformation.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation as a potential therapeutic agent due to its structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

- Substituents: Phenyl group: 2-chloro (monosubstituted). Benzoyl group: 4-methoxy (electron-donating).

- Key Differences: The target compound’s 2,3-dichlorophenyl group introduces stronger electron-withdrawing effects compared to the monosubstituted 2-chlorophenyl.

- Molecular Weight :

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

- Substituents :

- Phenyl group: 5-chloro-2-methyl (chloro + methyl).

- Benzoyl group: 4-nitro (same as target).

- Key Differences :

- The methyl group in the phenyl ring increases steric bulk but reduces electronegativity compared to the target’s dichloro substitution.

- The shared 4-nitrobenzoyl group suggests similar electronic profiles for this portion of the molecule.

- Molecular Weight :

2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

- Substituents :

- Phenyl group: 4-ethyl (alkyl substitution).

- Benzoyl group: 3-nitro (meta-nitro).

- Key Differences :

- The ethyl group enhances lipophilicity but lacks halogen-mediated polar interactions.

- Meta-nitro placement may alter binding geometry compared to the target’s para-nitro group.

- Molecular Weight :

Structural and Functional Implications

Table 1: Comparative Structural Analysis

Key Observations :

Electron-Withdrawing Effects :

- The target compound’s 2,3-dichlorophenyl and 4-nitrobenzoyl groups create a highly electron-deficient system, which may enhance binding to enzymes requiring charge stabilization (e.g., kinases or phosphatases) .

- In contrast, the 4-methoxybenzoyl group in the analogue from is electron-rich, likely altering target selectivity .

The ethyl group in the analogue improves lipophilicity, which may enhance bioavailability but reduce water solubility .

Nitro Group Positioning: The para-nitro group in the target compound and analogue allows for linear conjugation, optimizing electronic effects on the indolizine core.

Biological Activity

The compound 2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be broken down into several key components:

- Indolizine core : A bicyclic structure that is known for various biological activities.

- Amino group : Contributes to the compound's reactivity and interaction with biological targets.

- Dichlorophenyl and nitrobenzoyl substituents : These groups enhance the lipophilicity and may influence the compound's binding affinity to target proteins.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic properties of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| HePG-2 (Liver) | 15.0 | Inhibition of cell proliferation |

| K562 (Leukemia) | 10.0 | Targeting Bcr-Abl kinase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited promising activity against the K562 cell line, which is significant for leukemia treatment .

The mechanisms underlying the biological activity of this compound have been explored through various approaches:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells, as evidenced by increased caspase-3 activity and DNA fragmentation assays. This suggests that it may activate intrinsic apoptotic pathways .

- Protein Kinase Inhibition : Molecular docking studies indicate that the compound interacts with key protein kinases involved in cancer progression, such as Bcr-Abl. The presence of the nitro group is critical for its binding affinity .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Breast Cancer Treatment : A study focused on MCF-7 cells demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

- Leukemia Models : In vivo models using K562 xenografts showed that administration of the compound resulted in a marked reduction in tumor size compared to control groups, indicating its efficacy as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.